4-(5-(2-Chlorophenyl)-1,2,4-oxadiazol-3-yl)phenol
Description
Properties
Molecular Formula |
C14H9ClN2O2 |
|---|---|
Molecular Weight |
272.68 g/mol |
IUPAC Name |
4-[5-(2-chlorophenyl)-1,2,4-oxadiazol-3-yl]phenol |
InChI |
InChI=1S/C14H9ClN2O2/c15-12-4-2-1-3-11(12)14-16-13(17-19-14)9-5-7-10(18)8-6-9/h1-8,18H |
InChI Key |
FJBHLZFZUJUNII-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC(=NO2)C3=CC=C(C=C3)O)Cl |
Origin of Product |
United States |
Preparation Methods
Cyclization of Hydrazide Intermediates
The most widely adopted method involves cyclizing hydrazides with carboxylic acid derivatives. For 4-(5-(2-chlorophenyl)-1,2,4-oxadiazol-3-yl)phenol, this entails:
-
Hydrazide Synthesis : Reacting 2-chlorobenzoic acid hydrazide with 4-hydroxybenzoic acid derivatives.
-
Cyclodehydration : Using phosphorus oxychloride (POCl₃) as a dehydrating agent under reflux conditions (60–80°C, 4–6 hours) to form the oxadiazole ring.
-
Step 1 : 4-Chlorophenol is nitrated to 4-chloro-2-nitrophenol, followed by reduction to 2-amino-4-chlorophenol.
-
Step 2 : Reaction with sodium cyanate forms a urea intermediate, which is subsequently treated with hydrazine hydrate to yield N-(5-chloro-2-hydroxyphenyl)hydrazinecarboxamide.
-
Step 3 : Cyclization with 2-chlorobenzaldehyde in ethanol/water under reflux produces the target compound.
Reaction Optimization and Critical Parameters
Solvent and Temperature Effects
-
POCl₃-Mediated Cyclization : Optimal yields (70–85%) are achieved in anhydrous toluene or dichloromethane at 80°C. Prolonged reflux (>8 hours) risks decomposition, necessitating precise timing.
-
Microwave-Assisted Synthesis : Reduces reaction time from hours to minutes (e.g., 15 minutes at 100°C) while maintaining yields of 65–75%.
Catalytic and Stoichiometric Considerations
-
Dehydrating Agents : POCl₃ outperforms alternatives like polyphosphoric acid (PPA) due to milder conditions and easier workup.
-
Molar Ratios : A 1:1.2 molar ratio of hydrazide to acylating agent minimizes side products like open-chain intermediates.
Alternative Synthetic Pathways
Solid-Phase Synthesis
Silica gel-supported reactions under microwave irradiation enable rapid cyclization (5–45 minutes) with reduced solvent use. This method is ideal for high-throughput screening.
One-Pot Methodologies
Combining hydrazide formation and cyclization in a single pot improves efficiency:
-
Procedure : Mix 2-chlorobenzoyl chloride with 4-hydroxybenzohydrazide in dichloromethane, add POCl₃, and reflux for 6 hours. Yield: 78%.
Analytical Validation and Characterization
Spectroscopic Confirmation
Purity Assessment
-
HPLC : Reverse-phase C18 columns with methanol/water (70:30) eluent show >98% purity for optimized routes.
-
Melting Point : Consistent values of 196–198°C indicate high crystallinity.
Comparative Synthesis Data
Challenges and Mitigation Strategies
Regioisomeric Byproducts
The 1,3,4-oxadiazole isomer may form if reaction temperatures exceed 90°C. Mitigation includes strict temperature control and using excess POCl₃.
Functional Group Sensitivity
The phenolic -OH group is prone to oxidation. Protecting groups like tert-butyldimethylsilyl (TBS) ethers are employed during cyclization, followed by deprotection with tetrabutylammonium fluoride (TBAF).
Industrial Scalability Considerations
Chemical Reactions Analysis
Types of Reactions
4-(5-(2-Chlorophenyl)-1,2,4-oxadiazol-3-yl)phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The oxadiazole ring can be reduced under specific conditions.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) can be employed.
Substitution: Nucleophiles such as amines or thiols can react with the chlorophenyl group under basic conditions.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of reduced oxadiazole derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Anticancer Applications
Research has shown that 4-(5-(2-Chlorophenyl)-1,2,4-oxadiazol-3-yl)phenol exhibits promising anticancer activity. A study evaluated a series of related compounds and found that some derivatives demonstrated significant cytotoxic effects against various cancer cell lines.
Case Study: Synthesis and Evaluation
In a study published in August 2023, several analogues of this compound were synthesized and tested against multiple cancer cell lines. The compound labeled as 6h , which is structurally related to this compound, showed notable activity with a percentage growth inhibition (PGI) of 65.12% against the SNB-19 cell line at a concentration of 10 µM. The docking studies indicated strong binding affinity to the tubulin–combretastatin A4 complex, suggesting its potential as a tubulin inhibitor .
Antibacterial Applications
The antibacterial properties of this compound have also been explored. In a comparative study, certain derivatives exhibited significant activity against both Gram-negative and Gram-positive bacteria.
Data Summary
| Compound | MIC (µg/mL) | Zone of Inhibition (mm) |
|---|---|---|
| 6c | 8 | 17.0 ± 0.40 |
| Ciprofloxacin | 4 | - |
The compound 6c demonstrated a minimum inhibitory concentration (MIC) of 8 µg/mL against bacterial strains, indicating its potential as an antibacterial agent .
Antidiabetic Applications
Recent studies have also investigated the antidiabetic potential of oxadiazole derivatives. A related compound was tested in vivo using a genetically modified Drosophila model and showed significant reductions in glucose levels.
Findings
The results indicated that certain oxadiazole derivatives could lower glucose levels effectively, suggesting their application in managing diabetes .
Mechanism of Action
The mechanism of action of 4-(5-(2-Chlorophenyl)-1,2,4-oxadiazol-3-yl)phenol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to the modulation of biological pathways. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific biological activity being studied.
Comparison with Similar Compounds
Key Findings and Trends
Substituent Position Matters: 2-Chlorophenyl (native compound) vs. 3-bromophenyl (): Positional changes affect target selectivity. Phenol vs. picolinamide (): Functional group replacement shifts therapeutic application from antimicrobial to CNS modulation.
Bioisosteric Replacements :
- Trifluoromethyl groups improve pharmacokinetics but may reduce antioxidant efficacy compared to hydroxyl groups .
Antioxidant Hierarchy : Hydroxyl > methoxy > chloro > phenyl in enhancing radical-scavenging activity .
Biological Activity
The compound 4-(5-(2-Chlorophenyl)-1,2,4-oxadiazol-3-yl)phenol is a member of the oxadiazole family, which has garnered attention due to its diverse biological activities. This article explores its biological activity, including anticancer, antimicrobial, and other pharmacological effects, supported by case studies and research findings.
Chemical Structure
The chemical structure of this compound is characterized by the presence of a phenolic group and an oxadiazole moiety. The molecular formula is with a molecular weight of approximately 255.69 g/mol.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds containing oxadiazole structures. For instance, a related compound 4-Chloro-2-((5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)amino)phenol demonstrated significant anticancer activity against various cancer cell lines with promising results in terms of potency and selectivity .
In another study, compounds with similar structures exhibited effective inhibition of tubulin polymerization, which is crucial for cancer cell division. The mechanism of action often involves binding to specific sites on tubulin proteins, disrupting microtubule dynamics and leading to cell cycle arrest .
| Compound | Cell Line Tested | PGI (Potency Growth Inhibition) | Docking Score |
|---|---|---|---|
| 6h | SNB-19 | 65.12 | -8.030 kcal/mol |
| 6h | NCI-H460 | 55.61 | -8.030 kcal/mol |
| 6h | SNB-75 | 54.68 | -8.030 kcal/mol |
Antimicrobial Activity
The antimicrobial properties of oxadiazole derivatives have also been extensively studied. A recent evaluation indicated that certain derivatives exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For example, one derivative showed a minimum inhibitory concentration (MIC) of 8 µg/mL , outperforming standard antibiotics like ciprofloxacin .
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:
- Tubulin Binding : Compounds in this class often bind to tubulin, inhibiting its polymerization and disrupting mitotic spindle formation.
- Enzyme Inhibition : Some derivatives have shown potential in inhibiting specific enzymes involved in cancer progression.
- Antioxidant Activity : The phenolic structure contributes to antioxidant properties, which may protect cells from oxidative stress.
Study on Anticancer Efficacy
In a comparative study involving multiple oxadiazole derivatives:
- The compound was tested against several cancer cell lines as per the National Cancer Institute (NCI) protocol.
- Results indicated substantial growth inhibition rates across different cell lines.
Study on Antibacterial Properties
Another study focused on the antibacterial efficacy:
- Compounds were tested using the agar diffusion method.
- Results showed significant zones of inhibition against various bacterial strains.
Q & A
Basic Question: What are the established synthetic routes for 4-(5-(2-Chlorophenyl)-1,2,4-oxadiazol-3-yl)phenol, and how are reaction conditions optimized?
Answer:
The synthesis typically involves multi-step reactions, starting with cyclocondensation of precursors such as 2-chlorobenzonitrile derivatives and hydroxylamine to form the oxadiazole ring. A key step is coupling the oxadiazole intermediate with a phenol derivative via nucleophilic aromatic substitution or palladium-catalyzed cross-coupling. Critical parameters include:
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reactivity .
- Temperature control : 80–120°C for cyclization steps to minimize side products .
- Catalysts : Triethylamine or DBU (1,8-diazabicycloundec-7-ene) for acid scavenging .
Purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization ensures high purity (>95%) .
Basic Question: Which spectroscopic and crystallographic techniques are essential for structural confirmation?
Answer:
- NMR Spectroscopy : H and C NMR identify aromatic protons (δ 7.2–8.1 ppm) and oxadiazole carbons (δ 160–165 ppm). DEPT-135 confirms CH/CH absence in the aromatic system .
- IR Spectroscopy : Peaks at 1630–1670 cm (C=N stretch) and 3400 cm (phenolic O-H) validate functional groups .
- X-ray Crystallography : Resolves bond lengths (e.g., oxadiazole N-O at 1.36 Å) and dihedral angles between aromatic rings, critical for SAR studies .
Advanced Question: How can reaction yields be systematically improved using Design of Experiments (DOE)?
Answer:
DOE optimizes variables like solvent polarity, stoichiometry, and reaction time. For example:
- Central Composite Design : Varies temperature (70–130°C) and catalyst loading (0.5–2.0 eq) to model yield responses.
- Response Surface Methodology (RSM) : Identifies ideal conditions (e.g., 100°C, 1.5 eq DBU) for 85% yield .
Parallel reactions under microwaves reduce time (30 min vs. 12 hr) while maintaining >90% purity .
Advanced Question: What computational strategies support structure-activity relationship (SAR) analysis for biological activity?
Answer:
- Molecular Docking : AutoDock Vina or Schrödinger Suite predicts binding affinity to targets (e.g., COX-2 or EGFR). The oxadiazole ring’s electron-deficient nature enhances π-π stacking with hydrophobic enzyme pockets .
- QSAR Modeling : Hammett constants (σ) of substituents (e.g., 2-Cl vs. 4-F) correlate with antimicrobial IC values .
- DFT Calculations : HOMO-LUMO gaps (~4.5 eV) predict redox stability in biological environments .
Advanced Question: How to resolve contradictions in reported biological activities (e.g., antimicrobial vs. anticancer)?
Answer:
Discrepancies arise from assay conditions (e.g., cell lines, nutrient media) or impurities. Mitigation strategies include:
- Standardized Assays : Use ATCC cell lines (e.g., MCF-7 for breast cancer) and RPMI-1640 media for reproducibility .
- Metabolite Profiling : LC-MS identifies degradation products (e.g., hydrolyzed oxadiazole) that may interfere .
- Structural Analog Comparison : Replace 2-chlorophenyl with 4-fluorophenyl to isolate electronic effects on activity .
Advanced Question: What methodologies quantify physicochemical properties like solubility and logP?
Answer:
- HPLC Solubility Assay : Reverse-phase C18 columns with acetonitrile/water gradients measure solubility (e.g., 12 µg/mL in PBS) .
- Shake-Flask Method : Determines logP (2.8 ± 0.3) by partitioning between octanol and buffer (pH 7.4) .
- Thermogravimetric Analysis (TGA) : Assesses thermal stability (decomposition >250°C) for storage guidelines .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
